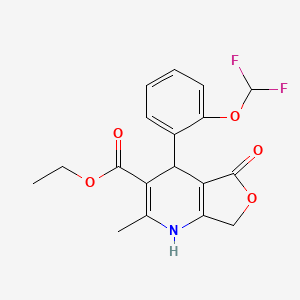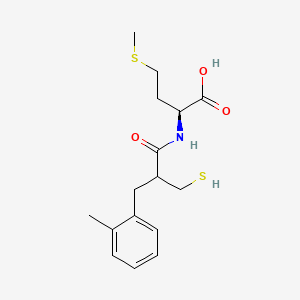
N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine
Vue d'ensemble
Description
NEP-IN-2 est un composé connu pour ses effets inhibiteurs sur l'endopeptidase neutre, une enzyme impliquée dans la dégradation de diverses hormones peptidiques.
Applications De Recherche Scientifique
NEP-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors for various enzymes.
Biology: NEP-IN-2 is used to investigate the role of neutral endopeptidase in biological processes, such as peptide hormone regulation and signal transduction.
Medicine: This compound is studied for its potential therapeutic applications in treating cardiovascular diseases, such as heart failure and hypertension, by inhibiting the degradation of beneficial peptide hormones.
Mécanisme D'action
Target of Action
CGS 26129, also known as NEP-IN-2, primarily targets the endothelin-converting enzyme . This enzyme plays a crucial role in the conversion of big endothelin to endothelin, a potent vasoconstrictor. In addition, CGS 26129 has been found to interact with macrophage metalloelastase and interstitial collagenase .
Mode of Action
CGS 26129 functions as an inhibitor of the endothelin-converting enzyme . By inhibiting this enzyme, CGS 26129 prevents the conversion of big endothelin to endothelin, thereby reducing vasoconstriction. The exact interaction between CGS 26129 and its targets, and the resulting changes, are still under investigation.
Biochemical Pathways
The biochemical pathways affected by CGS 26129 are primarily related to the endothelin signaling pathway . By inhibiting the endothelin-converting enzyme, CGS 26129 disrupts the normal function of this pathway, leading to a decrease in vasoconstriction . The downstream effects of this disruption are still being studied.
Pharmacokinetics
The ADME It is known that the compound is soluble in dmso , which may impact its bioavailability
Result of Action
The primary result of CGS 26129’s action is the inhibition of the endothelin-converting enzyme , leading to a decrease in the production of endothelin . This can result in reduced vasoconstriction. The specific molecular and cellular effects of this action are still being researched.
Action Environment
The action, efficacy, and stability of CGS 26129 can be influenced by various environmental factors. For instance, the compound should be stored in a dry, dark environment at 0 - 4 C for short term use or -20 C for long term use to maintain its stability .
Analyse Biochimique
Biochemical Properties
It is known that Cgs 26129 has shown inhibitory effects on certain enzymes
Cellular Effects
It is known that Cgs 26129 has shown potential in influencing cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
La synthèse de NEP-IN-2 implique plusieurs étapes, commençant par la préparation de la structure de base. La voie de synthèse comprend généralement :
Formation de la structure de base : Ceci implique la réaction de matières premières spécifiques dans des conditions contrôlées pour former la structure de base de NEP-IN-2.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée par diverses réactions chimiques pour introduire les groupes fonctionnels nécessaires.
Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie pour assurer une pureté et un rendement élevés.
Les méthodes de production industrielle de NEP-IN-2 sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Ces méthodes impliquent souvent des réactions à grande échelle et des techniques de purification avancées .
Analyse Des Réactions Chimiques
NEP-IN-2 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que les halogènes ou les nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
NEP-IN-2 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme outil pour étudier les mécanismes de l'inhibition enzymatique et pour développer de nouveaux inhibiteurs pour diverses enzymes.
Biologie : NEP-IN-2 est utilisé pour étudier le rôle de l'endopeptidase neutre dans les processus biologiques, tels que la régulation des hormones peptidiques et la transduction du signal.
Médecine : Ce composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, telles que l'insuffisance cardiaque et l'hypertension, en inhibant la dégradation des hormones peptidiques bénéfiques.
Mécanisme d'action
Le mécanisme d'action de NEP-IN-2 implique l'inhibition de l'endopeptidase neutre, une métalloprotéase dépendante du zinc. En se liant au site actif de l'enzyme, NEP-IN-2 empêche la dégradation des hormones peptidiques, augmentant ainsi leurs effets biologiques. Cette inhibition peut entraîner une augmentation des niveaux de peptides tels que le peptide natriurétique auriculaire et le peptide natriurétique cérébral, qui ont des effets bénéfiques sur la fonction cardiovasculaire .
Comparaison Avec Des Composés Similaires
NEP-IN-2 est similaire à d'autres inhibiteurs de l'endopeptidase neutre, tels que la N-méthyl-2-pyrrolidone et la N-éthyl-2-pyrrolidone. NEP-IN-2 est unique par son affinité de liaison spécifique et sa puissance inhibitrice. D'autres composés similaires comprennent :
N-méthyl-2-pyrrolidone : Un solvant à haute solubilité et pouvoir solvant, utilisé dans diverses applications industrielles.
N-éthyl-2-pyrrolidone : Un autre solvant aux propriétés similaires à la N-méthyl-2-pyrrolidone, utilisé comme substitut dans certaines applications.
NEP-IN-2 se distingue par son application spécifique dans la recherche médicale et ses avantages thérapeutiques potentiels .
Propriétés
IUPAC Name |
(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXIAHRYGHABD-KZUDCZAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932689 | |
| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145775-14-0 | |
| Record name | Cgs 26129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


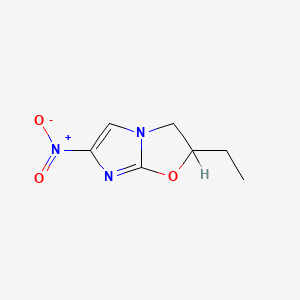
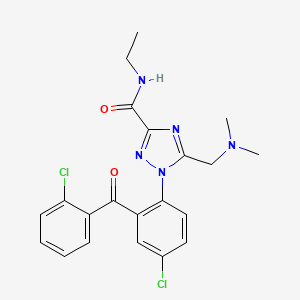
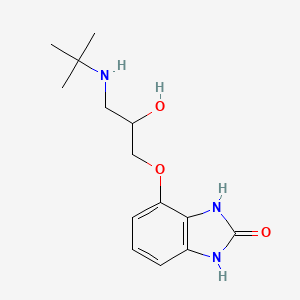
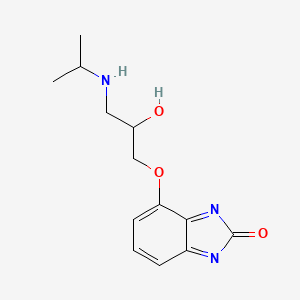

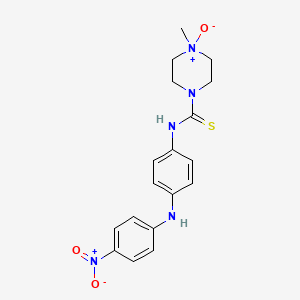



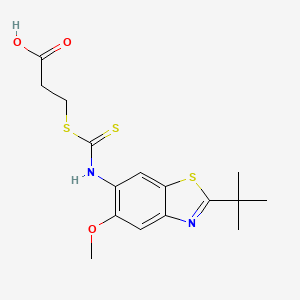
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)
![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)

